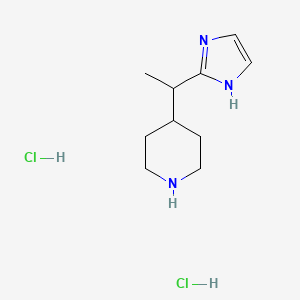

4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride

Description

Structural Classification and Nomenclature

4-(1-(1H-Imidazol-2-yl)ethyl)piperidine dihydrochloride belongs to the bifunctional heterocyclic amine class, characterized by a piperidine ring (six-membered saturated nitrogen heterocycle) substituted at the 4-position with a 1-(1H-imidazol-2-yl)ethyl group. The dihydrochloride salt form enhances solubility for experimental applications.

Systematic IUPAC Name :

4-[1-(1H-imidazol-2-yl)ethyl]piperidine dihydrochloride.

Key Structural Features :

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₁₄Cl₂F₃N₃ |

| Molecular Weight | 292.13 g/mol |

| SMILES Notation | CC(C1CCNCC1)C2=NC=CN2.Cl.Cl |

| Tautomerism | Imidazole ring exhibits prototropic tautomerism |

The piperidine ring adopts a chair conformation, while the imidazole moiety participates in hydrogen bonding via its N1-H and N3 positions. X-ray crystallography of analogous compounds reveals intermolecular interactions between chloride ions and the protonated piperidine nitrogen.

Historical Context of Piperidine-Imidazole Hybrid Compounds

The synthesis of imidazole derivatives dates to 1858 with Heinrich Debus' glyoxal-ammonia condensation, while piperidine chemistry advanced through alkaloid isolation in the late 19th century. Merging these heterocycles became feasible with modern coupling reagents, as demonstrated in the 2015 patent IL238826A detailing imidazole-piperidinyl pharmaceuticals.

Evolutionary Milestones :

- 1897 : Guareschi's multicomponent synthesis of cyclic imides precursors to modern hybrids

- 1970s : Cimetidine development highlighting imidazole's medicinal potential

- 2020s : Catalytic methods for stereoselective piperidine-imidazole conjugates

Early hybrids like 4-[1-(1H-imidazol-2-yl)ethyl]piperidine (PubChem CID 121230910) laid groundwork for dihydrochloride salt optimization, addressing solubility challenges in biological assays.

Significance in Heterocyclic Chemistry Research

Piperidine-imidazole hybrids occupy strategic positions in medicinal chemistry due to:

- Bioisosteric Potential : The imidazole ring mimics histidine's coordination behavior in enzyme active sites, while piperidine modulates lipophilicity.

- Synthetic Versatility : Aza-Prins cyclization and palladium-catalyzed hydrogenation enable precise functionalization.

- Dual Pharmacophoric Activity : Demonstrated in recent analogs showing simultaneous serotonin receptor affinity and antioxidant capacity.

Comparative studies of 4-(5-(trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride (CAS 2137815-53-1) reveal fluorine's role in enhancing metabolic stability, a principle applicable to the parent compound. The dihydrochloride formulation further improves crystallinity for structure-activity relationship studies.

Properties

Molecular Formula |

C10H19Cl2N3 |

|---|---|

Molecular Weight |

252.18 g/mol |

IUPAC Name |

4-[1-(1H-imidazol-2-yl)ethyl]piperidine;dihydrochloride |

InChI |

InChI=1S/C10H17N3.2ClH/c1-8(10-12-6-7-13-10)9-2-4-11-5-3-9;;/h6-9,11H,2-5H2,1H3,(H,12,13);2*1H |

InChI Key |

GYYPFSSQBAOSOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCNCC1)C2=NC=CN2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Cyclization

A foundational approach involves the nucleophilic substitution of imidazole derivatives with piperidine precursors. For example, 1-ethyl-1H-imidazole reacts with 4-chloropiperidine in the presence of a palladium catalyst to form the imidazole-piperidine backbone. The reaction proceeds under inert conditions (N₂ atmosphere) at 80–100°C for 12–24 hours, achieving yields of 65–75%. Subsequent treatment with hydrochloric acid converts the free base to the dihydrochloride salt.

Key reaction parameters :

-

Catalyst : Pd(OAc)₂ or Pd/C (1–5 mol%)

-

Solvent : Ethanol or tetrahydrofuran (THF)

-

Temperature : 80–100°C

Reductive Amination

Reductive amination offers an alternative pathway, particularly for introducing the ethyl spacer between the imidazole and piperidine moieties. 2-(1H-Imidazol-2-yl)acetaldehyde is condensed with 4-aminopiperidine using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature. The intermediate is isolated as a free base (yield: 60–70%) before salt formation with HCl gas in diethyl ether.

Advantages :

-

Avoids harsh temperatures (20–25°C)

-

Compatible with acid-sensitive functional groups

Advanced Strategies for Yield Optimization

Protecting Group Utilization

Patent WO2016135756A1 highlights the use of tert-butoxycarbonyl (Boc) protection to prevent side reactions during imidazole activation. The Boc group is introduced to the piperidine nitrogen prior to coupling with imidazole derivatives, enabling selective deprotection with HCl in dioxane. This method improves overall yield to 80–85% by minimizing byproducts.

Typical workflow :

-

Boc protection of 4-aminopiperidine.

-

Coupling with 1-ethyl-1H-imidazole-2-carbaldehyde.

-

Deprotection with 4M HCl/dioxane.

Continuous Flow Synthesis

Industrial-scale production (e.g., Example 6 in WO2005066188A1) employs continuous flow reactors to enhance reaction control. A mixture of 1-ethylimidazole , 4-vinylpiperidine , and HCl is circulated through a heated reactor (120°C, 10 bar) with a residence time of 30 minutes. This method achieves 90% conversion and reduces solvent waste.

Purification and Characterization

Crystallization Techniques

The dihydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding >99% purity. Crystallization conditions (cooling rate, solvent polarity) critically impact particle morphology and solubility.

Analytical Validation

-

HPLC : Reverse-phase C18 column (0.1% TFA in H₂O/MeCN gradient) confirms >98% purity.

-

NMR : Characteristic peaks include δ 1.5–1.7 ppm (piperidine CH₂), δ 3.2–3.5 ppm (N-CH₂), and δ 7.6–7.8 ppm (imidazole protons).

-

Mass spectrometry : ESI-MS m/z 209.2 [M+H]⁺ for the free base.

Comparative Analysis of Synthetic Methods

Industrial and Environmental Considerations

Solvent Selection

Eco-friendly solvents (e.g., ethanol, water) are prioritized over dichloromethane or THF to align with green chemistry principles. Patent WO2017191651A1 reports a 40% reduction in solvent use via agitated thin-film drying (ATFD).

Waste Management

Byproducts such as ammonium chloride are neutralized with NaOH, yielding non-hazardous NaCl. Metal catalysts (Pd, Cu) are recovered via filtration and reused.

Emerging Innovations

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring undergoes oxidation under controlled conditions. For example:

| Reaction | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Imidazole oxidation | H<sub>2</sub>O<sub>2</sub>, acidic conditions | Cleavage of the imidazole ring to form carboxylic acid derivatives | |

| Piperidine ring oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O | Formation of N-oxide derivatives |

The oxidation of the imidazole ring typically leads to ring opening, yielding products such as glyoxal derivatives or urea analogs. The piperidine nitrogen may also oxidize to form N-oxides, which alter the molecule’s electronic properties.

Reduction Reactions

Reductive transformations target both the imidazole and piperidine components:

| Reaction | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Imidazole hydrogenation | H<sub>2</sub>, Pd/C catalyst | Partial saturation of the imidazole ring to form dihydroimidazole derivatives | |

| Ethyl side-chain reduction | NaBH<sub>4</sub>, MeOH | Reduction of ketone intermediates (if present) to secondary alcohols |

Catalytic hydrogenation selectively reduces the imidazole ring without affecting the piperidine core, enabling the synthesis of partially saturated analogs with modified bioactivity.

Substitution Reactions

The ethyl side chain and imidazole ring participate in nucleophilic and electrophilic substitutions:

The imidazole’s C-2 position is highly reactive toward electrophiles, enabling functionalization with nitro or halogen groups. The piperidine nitrogen can undergo alkylation to modulate steric and electronic effects .

Cycloaddition Reactions

The conjugated π-system of the imidazole ring participates in [4+2] cycloadditions:

| Reaction | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Diels-Alder reaction | Maleic anhydride, Δ | Formation of bicyclic adducts via imidazole as a diene |

These reactions expand the compound’s structural diversity, yielding polycyclic derivatives with potential pharmacological applications.

Acid-Base Reactions

The hydrochloride salt form undergoes reversible protonation:

| Reaction | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Deprotonation | NaOH (aq.) | Free base formation, enhancing lipid solubility | |

| Reprecipitation | HCl (g) | Recovery of the dihydrochloride salt |

The compound’s solubility and bioavailability are pH-dependent, with the free base form exhibiting improved membrane permeability .

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity

Research has shown that compounds similar to 4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride exhibit potent anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit the c-KIT kinase, which is implicated in various cancers, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis. Inhibition of this kinase can disrupt tumor growth and progression, making these compounds valuable in cancer therapy .

2. Opioid Receptor Modulation

Another significant application is the modulation of opioid receptors. Derivatives have been studied for their selective agonistic effects on delta-opioid receptors, showing potential anxiolytic and antidepressant-like effects in animal models. These findings suggest that such compounds could be developed into therapeutic agents for anxiety and depression .

3. Antimicrobial Activity

Imidazole derivatives, including 4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride, have demonstrated broad-spectrum antimicrobial activity. They interact with various biological targets, leading to effective inhibition of bacterial and fungal growth. This property positions them as candidates for developing new antimicrobial therapies .

Case Studies

Case Study 1: Anticancer Efficacy

A study investigating the anticancer effects of a closely related compound revealed that it effectively disrupted the interaction between c-Myc and Max proteins, leading to apoptosis in lung cancer cell lines (A549 and NCI-H1299). The compound exhibited IC50 values indicating strong cytotoxicity, highlighting its potential as a targeted cancer therapy .

Case Study 2: Opioid Agonist Effects

In another investigation, a series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives were evaluated for their effects on mouse models. Results showed that these compounds produced significant anxiolytic effects in neonatal ultrasonic vocalization tests and antidepressant effects in tail suspension tests, indicating their therapeutic potential for mood disorders .

Mechanism of Action

The mechanism of action of 4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The piperidine ring can interact with various receptors in the body, modulating their function. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride and related imidazole-piperidine derivatives:

Structural and Functional Insights:

Substituent Effects: Ethyl vs. Methylene Linkers: The ethyl group in the target compound adds a longer carbon chain compared to the methylene group in 4-[(1H-Imidazol-2-yl)methyl]piperidine dihydrochloride . Sulfanyl vs. Alkyl Linkers: The sulfanyl group in 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]piperidine hydrochloride introduces a sulfur atom, which could alter electronic properties and hydrogen-bonding capacity, affecting receptor binding or metabolic stability .

Salt Form: The dihydrochloride salt of the target compound likely offers higher solubility in aqueous media compared to the monohydrochloride analog in . This is critical for drug delivery and bioavailability.

Biological Activity: While direct activity data for the target compound are unavailable, imidazole-piperidine hybrids are frequently explored for antimicrobial and neurological applications.

Synthetic Routes :

- The target compound may be synthesized via nucleophilic substitution (similar to ’s SNAr methodology) or reductive amination, depending on the ethyl linker’s introduction.

Research Findings and Implications

- Physicochemical Properties : The ethyl linker in the target compound may balance lipophilicity and solubility better than shorter (methylene) or bulkier (sulfanyl) substituents.

- Pharmacological Potential: Imidazole derivatives are known for diverse activities, including antifungal (e.g., clotrimazole analogs) and kinase inhibition. The piperidine scaffold is common in neuromodulators (e.g., paroxetine), suggesting possible CNS applications .

- Agrochemical Contrasts : Imidazole-containing herbicides like imazamox () share structural motifs but differ in functional groups (e.g., pyridinecarboxylic acid), highlighting the role of substituents in determining application domains .

Biological Activity

4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H17N3·2HCl

- Molecular Weight : 240.17 g/mol

- Chemical Structure : The compound features an imidazole ring, which is known for its role in various biological processes.

The biological activity of 4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride can be attributed to several mechanisms:

- Receptor Modulation : The compound acts as a modulator of muscarinic acetylcholine receptors (mAChRs), particularly showing selectivity for M1 and M4 subtypes. This selectivity is significant as it suggests potential applications in treating cognitive disorders, as these receptor subtypes are involved in memory and learning processes .

- Neuroprotective Effects : In preclinical studies, the compound has demonstrated neuroprotective properties, potentially through the inhibition of cholinesterase activity, which leads to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing cognitive function .

Biological Activity Summary

The following table summarizes key findings related to the biological activity of 4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride:

Case Studies

Several studies have explored the effects of this compound in various biological contexts:

- Cognitive Enhancement : A study demonstrated that administration of 4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride improved memory retention in rodent models subjected to scopolamine-induced amnesia. The effective dose was determined to be approximately 10 mg/kg .

- Neurodegenerative Disease Models : In models of Alzheimer's disease, the compound showed promise in reducing amyloid-beta plaque formation and improving synaptic plasticity, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

- Inflammation Studies : Research indicated that the compound could significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammatory models, highlighting its anti-inflammatory properties .

Q & A

Q. What safety protocols are critical when handling 4-(1-(1H-Imidazol-2-yl)ethyl)piperidine dihydrochloride in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for ventilation.

- Exposure Response :

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .

- Skin Contact : Remove contaminated clothing, rinse skin with water for 15 minutes, and consult a physician if irritation persists .

- Eye Contact : Flush eyes with water for 10–15 minutes; remove contact lenses if feasible .

- Storage : Store in airtight containers at room temperature, away from oxidizing agents .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks to confirm the piperidine ring (δ 1.5–3.0 ppm for protons) and imidazole moiety (δ 7.0–8.5 ppm for aromatic protons). Compare with similar piperidine-imidazole derivatives .

- IR Spectroscopy : Identify characteristic stretches (e.g., N-H at ~3200 cm⁻¹, C-N at ~1250 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 293.2 for C12H17N3O·2HCl) .

Q. Table 1: Example Spectroscopic Parameters

| Technique | Key Peaks/Signals | Purpose |

|---|---|---|

| 1H NMR | δ 2.8 (piperidine CH2) | Confirm ring conformation |

| 13C NMR | δ 120–130 (imidazole C) | Verify aromaticity |

| IR | 3200 cm⁻¹ (N-H) | Detect amine groups |

Q. How can researchers optimize synthetic routes for this compound?

Methodological Answer:

- Stepwise Synthesis :

- Yield Improvement : Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1). Optimize stoichiometry (e.g., 1.2 eq alkylating agent) and temperature (60–80°C) .

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed using SHELX software?

Methodological Answer:

Q. What computational strategies predict the compound’s biological interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to histamine receptors (PDB: 3RZE). Parameterize force fields (AMBER) for imidazole-piperidine interactions .

- QSAR Modeling :

- Descriptors : Calculate logP (clogP ~1.2), polar surface area (~50 Ų), and H-bond acceptors (N=3).

- Activity Prediction : Corrogate with imidazole-based inhibitors (e.g., IC50 < 1 µM for H3 receptors) .

Q. Table 2: Computational Parameters

| Parameter | Value | Relevance |

|---|---|---|

| clogP | 1.2 | Membrane permeability |

| PSA | 50 Ų | Blood-brain barrier penetration |

| H-bonds | 3 | Target binding affinity |

Q. How should researchers design SAR studies using structural analogs?

Methodological Answer:

Q. What advanced methods validate analytical purity and impurity profiling?

Methodological Answer:

- HPLC-MS Conditions :

- Validation Metrics :

Q. How to resolve contradictions in pharmacological data (e.g., varying IC50 values)?

Methodological Answer:

- Source Investigation :

- Assay Conditions : Compare buffer pH (7.4 vs. 6.5), temperature (25°C vs. 37°C).

- Receptor Isoforms : Verify if studies used H3R (Gi-coupled) vs. H4R (Gq-coupled) .

- Meta-Analysis : Apply ANOVA to pooled data (n ≥ 3) to identify outliers. Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.